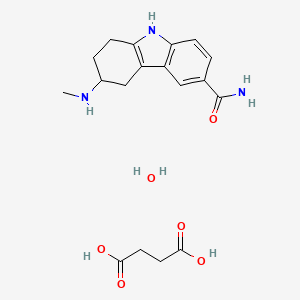

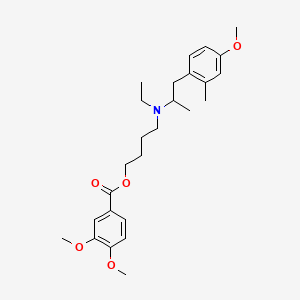

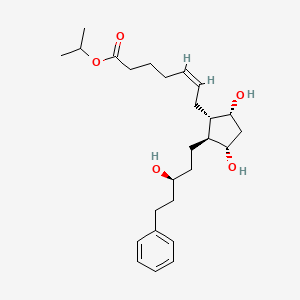

butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Frovatriptan Succinate monohydrate is a pharmaceutical compound primarily used in the treatment of migraine headachesFrovatriptan Succinate monohydrate is particularly effective in treating migraines associated with menstruation .

Preparation Methods

Synthetic Routes and Reaction Conditions

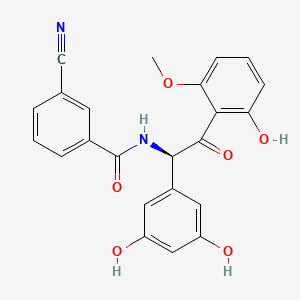

The synthesis of Frovatriptan Succinate monohydrate involves several steps. One common method starts with the reaction of 4-cyanophenylhydrazine hydrochloride and 4-benzyloxy-cyclohexanone in acetic acid to produce 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole. This intermediate is then hydrolyzed with sodium hydroxide to yield 3-hydroxy-6-cyano-1,2,3,4-tetrahydrocarbazole. The next step involves tosylation with tosyl chloride in the presence of pyridine, followed by treatment with methylamine to obtain 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole. Finally, the free base is treated with succinic acid to form Frovatriptan Succinate monohydrate .

Industrial Production Methods

Industrial production of Frovatriptan Succinate monohydrate typically involves crystallization techniques. The compound can be crystallized as a monohydrate or dihydrate using a combination of acetone and water as solvents. The concentration of water and the temperature of crystallization are critical factors in determining the form of the hydrate obtained .

Chemical Reactions Analysis

Types of Reactions

Frovatriptan Succinate monohydrate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving Frovatriptan Succinate monohydrate include sodium hydroxide, tosyl chloride, and methylamine. The conditions for these reactions often involve specific temperatures and solvents to ensure the desired product is obtained .

Major Products

The major products formed from these reactions include various intermediates such as 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole and 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole, which are crucial in the synthesis of Frovatriptan Succinate monohydrate .

Scientific Research Applications

Frovatriptan Succinate monohydrate has a wide range of scientific research applications:

Chemistry: It is used in the study of selective serotonin receptor agonists and their effects on vasoconstriction.

Biology: Research focuses on its role in the treatment of migraines and its interaction with serotonin receptors.

Medicine: It is extensively used in clinical trials and studies related to migraine treatment, particularly menstrual migraines.

Industry: The compound is used in the pharmaceutical industry for the production of migraine medications

Mechanism of Action

Frovatriptan Succinate monohydrate acts as a selective agonist for serotonin (5-HT1B and 5-HT1D) receptors in cranial arteries. This action causes vasoconstriction and reduces sterile inflammation associated with antidromic neuronal transmission, which correlates with the relief of migraine symptoms. The compound is believed to act on extracerebral, intracranial arteries and inhibit excessive dilation of these vessels during a migraine attack .

Comparison with Similar Compounds

Frovatriptan Succinate monohydrate is unique among triptans due to its high selectivity for cerebral vasculature and minimal effects on coronary vasculature. Similar compounds include:

- Sumatriptan

- Almotriptan

- Eletriptan

- Naratriptan

- Rizatriptan

- Zolmitriptan

Compared to these compounds, Frovatriptan Succinate monohydrate has a longer half-life and is particularly effective in treating menstrual migraines .

Properties

IUPAC Name |

butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O.C4H6O4.H2O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8;/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUETXFMONOSVJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13846451.png)

![2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)

![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13846466.png)

![2-[[2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid](/img/structure/B13846483.png)